Isoamyl nitrite-15N

Descripción

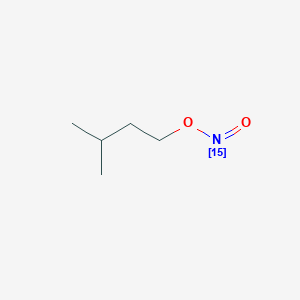

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbutyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCO[15N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480167 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120670-20-4 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120670-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Isoamyl Nitrite 15n and Isotopic Enrichment

Precursor Selection and 15N Isotopic Incorporation Methodologies

The synthesis of Isoamyl nitrite-15N necessitates the careful selection of a 15N-labeled precursor to introduce the heavy isotope into the target molecule. A common and effective precursor is a 15N-labeled nitrite (B80452) salt, such as Sodium nitrite-15N (Na¹⁵NO₂). chemicalbook.comresearchgate.net This compound serves as the direct source of the ¹⁵N-labeled nitro group.

The fundamental reaction for synthesizing isoamyl nitrite involves the reaction of isoamyl alcohol with a nitrite source in an acidic medium. google.com For the production of this compound, this principle is adapted by substituting the standard nitrite source with its 15N-labeled counterpart. The reaction proceeds via the nitrosation of isoamyl alcohol.

Methodologies for isotopic incorporation often involve standard organic synthesis techniques. For instance, a common laboratory-scale synthesis involves the dropwise addition of an aqueous solution of Sodium nitrite-15N to a cooled mixture of isoamyl alcohol and an acid, such as a solid benzenesulfonic acid resin. google.com The temperature is carefully controlled to manage the exothermic reaction and optimize the yield. google.com

Recent advancements have also explored alternative approaches, such as electrochemical methods for synthesizing 15N-labeled compounds from 15N-nitrite, which could offer greener and more controlled reaction conditions. eurekalert.org While not specifically detailed for isoamyl nitrite, these methods highlight a growing trend towards more sustainable and efficient isotopic labeling techniques. eurekalert.org

Optimized Synthetic Routes for High 15N Enrichment

Achieving a high degree of 15N enrichment is a primary goal in the synthesis of this compound. The isotopic purity of the final product is directly dependent on the enrichment level of the 15N-labeled precursor. Commercially available Sodium nitrite-15N can be sourced with isotopic purities of 98% or higher. researchgate.netisotope.com

To ensure the efficient transfer of the 15N isotope and maximize enrichment in the final product, several factors in the synthetic route are optimized:

Stoichiometry: Precise control over the molar ratios of the reactants—isoamyl alcohol, the 15N-labeled nitrite source, and the acid—is critical to prevent the introduction of unlabeled nitrogen from atmospheric or other sources.

Reaction Conditions: Temperature and reaction time are carefully managed to favor the desired reaction pathway and minimize side reactions that could potentially lead to isotopic dilution. google.com For example, maintaining a low temperature during the addition of the nitrite solution helps to control the reaction rate. google.com

Purification: After the initial reaction, the crude product is subjected to a series of purification steps, including washing, drying, and distillation under reduced pressure, to isolate the this compound from unreacted starting materials and byproducts. google.com

The linear formula for the resulting compound is (CH₃)₂CHCH₂CH₂O¹⁵NO. sigmaaldrich.com

Assessment of Isotopic Purity and Enrichment Levels in Synthesized this compound

Determining the isotopic purity and the exact level of 15N enrichment in the synthesized this compound is a critical final step. This is typically accomplished using sophisticated analytical techniques.

Mass Spectrometry (MS) is a primary tool for this assessment. nih.gov By analyzing the mass-to-charge ratio of the molecule, the presence and abundance of the ¹⁵N isotope can be quantified. The mass spectrum will show a peak for the M+1 ion, corresponding to the molecule containing the heavier ¹⁵N isotope, which is significantly more intense than in the unlabeled compound. sigmaaldrich.com Isotope Dilution Mass Spectrometry is a gold standard for quantifying labeled compounds, providing high accuracy and precision. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) , often coupled with an elemental analyzer (EA-IRMS), is another powerful technique for precisely measuring isotopic ratios. researchgate.netresearchgate.net This method can determine the δ¹⁵N value, which represents the deviation of the sample's ¹⁵N/¹⁴N ratio from a standard reference material. researchgate.netnih.gov While highly precise for determining natural abundance and lower enrichment levels, specific procedures must be followed for highly enriched samples to ensure accuracy. researchgate.netnih.gov

Spectroscopic Methods , such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can also be employed. rsc.org The vibrational frequencies of the N-O bonds in the nitrite group are sensitive to the mass of the nitrogen atom. Therefore, the spectra of this compound will show shifts in the characteristic absorption or scattering bands corresponding to these vibrations compared to the unlabeled compound. rsc.org Advanced techniques like Laser Ablation Molecular Isotopic Spectrometry (LAMIS) have also been developed for the rapid isotopic analysis of materials. researchgate.net

Commercial suppliers of this compound typically provide a certificate of analysis that specifies the isotopic purity, often stated as atom % ¹⁵N. For example, commercially available this compound can have an isotopic purity of 98 atom % ¹⁵N. sigmaaldrich.comsigmaaldrich.com

The following interactive table summarizes the analytical techniques used for assessing isotopic purity and enrichment:

| Analytical Technique | Principle | Application to this compound |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Quantifies the abundance of the M+1 peak corresponding to the ¹⁵N-labeled molecule. sigmaaldrich.com |

| Isotope Ratio Mass Spectrometry (IRMS) | Precisely measures the ratio of stable isotopes (¹⁵N/¹⁴N). | Determines the δ¹⁵N value and confirms high enrichment levels. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Detects shifts in the vibrational frequencies of the N-O bonds due to the heavier ¹⁵N isotope. rsc.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Provides complementary vibrational information to FTIR, showing isotopic shifts. rsc.org |

Advanced Spectroscopic and Spectrometric Characterization of Isoamyl Nitrite 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy of 15N-labeled compounds offers enhanced sensitivity and specificity for studying nitrogen-containing molecules. jcu.cz The low natural abundance (0.37%) and smaller gyromagnetic ratio of the 15N nucleus compared to 1H make direct observation challenging; however, isotopic enrichment overcomes these limitations, providing invaluable insights into molecular structure, dynamics, and reaction mechanisms. youtube.comnih.gov

15N NMR spectroscopy is a potent method for the structural analysis of nitrogen-containing organic compounds. researchgate.net The incorporation of a 15N isotope into isoamyl nitrite (B80452) allows for the direct observation of the nitrogen environment, providing crucial data for confirming its molecular structure. The chemical shift of the 15N nucleus is highly sensitive to its electronic environment, making it a diagnostic tool for identifying functional groups and understanding bonding characteristics. conicet.gov.ar

In studies of various nitrogen heterocycles, 15N labeling has proven effective in confirming molecular structures. nih.govrsc.org The analysis of 15N NMR spectra, often in conjunction with 1H and 13C NMR, allows for the unambiguous assignment of atoms within a molecule. For instance, in the characterization of nitrolinoleate, 15N NMR was used to confirm the presence of the nitro group. pnas.org This approach is broadly applicable to a wide range of nitrogenous compounds, where the 15N chemical shift provides a clear signature of the nitrogen's chemical state. researchgate.net

Table 1: Representative 15N NMR Chemical Shifts This table is for illustrative purposes and may not represent exact values for Isoamyl nitrite-15N.

| Compound Type | 15N Chemical Shift Range (ppm) |

|---|---|

| Nitrites (R-O-N=O) | 350 - 550 |

| Nitro (R-NO2) | -20 - 20 |

| Amides (R-C(=O)-NH2) | -260 - -280 |

Data sourced from general 15N NMR literature.

The analysis of scalar coupling constants between 15N and other nuclei, such as 13C and 1H, provides detailed information about the connectivity and conformation of molecules in solution. nih.govrsc.org These coupling constants (J-couplings) are transmitted through the chemical bonds connecting the nuclei and their magnitudes are dependent on the number and type of intervening bonds, as well as the dihedral angles between them.

¹J(¹³C, ¹⁵N) and ¹J(¹H, ¹⁵N): One-bond coupling constants are particularly useful for identifying directly bonded atoms. The magnitude of ¹J(¹⁵N, ¹³C) can provide insights into the hybridization of the nitrogen and carbon atoms and the nature of the C-N bond.

In the context of this compound, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants would definitively confirm the O-N bond and the connectivity of the isoamyl group to the nitrite functionality.

Pulsed-field gradient (PFG) NMR spectroscopy is a well-established technique for measuring the self-diffusion coefficients of molecules. manchester.ac.ukresearchgate.net This method can be applied to 15N-labeled compounds to selectively study the diffusion of nitrogen-containing species in complex mixtures. rsc.org

The PFG-NMR experiment involves applying a magnetic field gradient, which causes the NMR signal to attenuate depending on the translational motion of the molecules. The diffusion coefficient (D) is determined by fitting the signal decay to the Stejskal-Tanner equation. nih.gov By using 15N PFG-NMR, the diffusion of this compound can be measured without interference from other non-labeled molecules in the sample. This technique is particularly useful for studying intermolecular interactions and the hydrodynamic properties of molecules in solution. rsc.orgnih.gov Recent studies have utilized 15N PFG-NMR to investigate the diffusion of nitrite ions, demonstrating its power in quantifying the mobility of specific nitrogen species. rsc.org

The high sensitivity of 15N NMR chemical shifts to changes in the electronic environment makes it an excellent tool for monitoring chemical reactions and identifying transient intermediates. nih.gov By using this compound as a starting material, the fate of the nitrogen atom can be tracked throughout a reaction, providing mechanistic insights that would be difficult to obtain otherwise.

For example, 15N NMR has been used to study the interaction between nitrite and enzymes, revealing details about substrate binding. nih.gov In other systems, changes in 15N chemical shifts have been used to distinguish between different nitrosyl configurations in metal complexes. conicet.gov.ar The ability to observe the 15N nucleus directly allows for the characterization of fleeting species that may not be detectable by other spectroscopic methods.

Pulsed Field Gradient 15N NMR Spectroscopy for Diffusion Coefficient Determination

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used for the detection and quantification of molecules. The use of stable isotope-labeled internal standards is a cornerstone of quantitative MS, ensuring accuracy and precision.

This compound is an ideal internal standard for the quantification of unlabeled isoamyl nitrite and related nitrite or nitrate (B79036) compounds in various matrices. The principle of this method relies on adding a known amount of the 15N-labeled compound to a sample before processing and analysis.

The labeled and unlabeled compounds co-elute during chromatographic separation and are detected by the mass spectrometer. Because they are chemically identical, they exhibit the same behavior during sample preparation and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the one-mass-unit difference from the 15N isotope. nih.gov

This approach has been successfully applied to quantify nitrite and nitrate in biological fluids like urine and plasma. nih.govcapes.gov.br In these methods, endogenous nitrite and nitrate are often derivatized to improve their chromatographic and mass spectrometric properties. The corresponding 15N-labeled derivatives are used for quantification by selected ion monitoring (SIM), where the ion signals for the unlabeled (e.g., m/z 46) and labeled (e.g., m/z 47) species are monitored. nih.gov The ratio of the signal intensities is used to calculate the concentration of the analyte with high accuracy, correcting for any sample loss during extraction and analysis. pnas.org This methodology is widely used in clinical and research settings to measure nitric oxide metabolites. nih.gov

High-Resolution Mass Spectrometry for Determination of Isotopic Composition and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of ¹⁵N-labeled compounds like this compound. This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. In the context of isotopically labeled compounds, HRMS is used to confirm the incorporation of the ¹⁵N isotope and to assess the isotopic purity of the sample.

The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can differentiate between the masses of molecules containing ¹⁴N and ¹⁵N. For instance, the mass difference between these two isotopes is approximately 0.997 Da. This precise mass measurement enables the calculation of the degree of ¹⁵N enrichment. By comparing the measured molecular mass with the calculated theoretical mass for the fully ¹⁵N-labeled compound, the percentage of labeling can be determined with high confidence. For example, mass spectrometric analysis of various ¹⁵N-labeled proteins has demonstrated the ability to achieve and confirm over 99% isotopic labeling. nist.gov

Furthermore, HRMS can detect the presence of any unlabeled (¹⁴N) Isoamyl nitrite or other impurities, thereby providing a comprehensive assessment of the sample's purity. The ability to resolve and identify closely related ionic species is a key advantage of HRMS in quality control and characterization of isotopically labeled standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Tracer Analysis of Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of molecules within complex biological samples such as plasma, urine, and tissue extracts. researchgate.netresearchgate.netnih.govsci-hub.se When used with ¹⁵N-labeled compounds like this compound, LC-MS/MS serves as an exceptional tool for metabolic tracer studies. researchgate.netresearchgate.netnih.govsci-hub.se

The methodology involves introducing the ¹⁵N-labeled compound into a biological system and then using LC-MS/MS to track its presence and the appearance of its metabolites. The initial liquid chromatography step separates the analyte of interest from the myriad of other components in the biological matrix. The separated components then enter the tandem mass spectrometer. In the first stage of mass analysis, a specific ion corresponding to the ¹⁵N-labeled molecule or its metabolite is selected. This ion is then fragmented, and the resulting fragment ions are analyzed in the second stage of mass spectrometry. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

A key advantage of using ¹⁵N-labeled tracers is the ability to distinguish the exogenously administered compound and its metabolites from the endogenous (naturally occurring ¹⁴N) counterparts. researchgate.netresearchgate.netnih.govsci-hub.se This is particularly crucial when the endogenous levels of the compound or its metabolites are high, which can pose a significant challenge for accurate quantification. researchgate.netresearchgate.netnih.govsci-hub.se

Research Findings from LC-MS/MS Tracer Studies:

| Application | Key Findings | Citations |

| Nitrite/Nitrate Tracer Analysis | Developed a method to differentiate newly introduced ¹⁵N-labeled nitrite/nitrate from high background levels in biological matrices. researchgate.netresearchgate.netnih.govsci-hub.se | researchgate.netresearchgate.netnih.govsci-hub.se |

| Correction for Natural Isotopes | Established the significance of the contribution of natural ¹⁴N isotopomers to the ¹⁵N signal and developed a correction equation. researchgate.netnih.govsci-hub.se | researchgate.netnih.govsci-hub.se |

| Metabolite Quantification | Enabled the simple, reliable, and accurate quantification of ¹⁵NO₂⁻ and ¹⁵NO₃⁻ excretion in urine and feces. researchgate.netnih.gov | researchgate.netnih.gov |

| Amino Acid Metabolism | Used for quantitative analysis of ¹⁵N-labeled positional isomers of glutamine and citrulline in plasma. researchgate.net | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) in Isotopic Tracer Studies

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for metabolic research utilizing stable isotopes like ¹⁵N. mdpi.comnih.govnih.govjianhaidulab.comresearchgate.netnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through chemical derivatization. nih.govresearchgate.netnih.gov In the context of this compound, its metabolites would likely be derivatized to increase their volatility for GC analysis.

Similar to LC-MS/MS, GC-MS combines a separation technique with mass analysis. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification and quantification.

The use of ¹⁵N-labeled compounds in GC-MS studies allows researchers to trace the pathways of nitrogen metabolism. nih.govjianhaidulab.comresearchgate.net By monitoring the incorporation of ¹⁵N into various metabolites, it is possible to elucidate metabolic fluxes and understand how different biochemical pathways are interconnected. nih.govresearchgate.net

Key Applications of GC-MS in ¹⁵N Tracer Studies:

Amino Acid Metabolism: Characterizing the assimilation of mineral nitrogen into amino acids. nih.govresearchgate.net

Nitrogen Metabolism in Tissues: Tracing nitrogen metabolism in various tissues, such as the retina, brain, and liver, using ¹⁵N-ammonia. jianhaidulab.com

Quantification of Labeled Metabolites: Determining the ¹⁵N isotopic enrichment in various compounds like allantoin (B1664786) and uric acid in urine. nih.gov

Multi-isotope Secondary Ion Mass Spectrometry (MIMS or NanoSIMS) for High Spatial Resolution Isotopic Mapping

Multi-isotope imaging mass spectrometry (MIMS), often performed using a nanoscale secondary ion mass spectrometer (NanoSIMS), offers unparalleled spatial resolution for visualizing the distribution of isotopes within cells and tissues. nih.govrsc.orgcameca.comnih.govresearchgate.netnih.gov This technique can achieve a resolution approaching that of transmission electron microscopy, allowing for subcellular localization of isotopically labeled molecules. nih.govnih.gov

In a MIMS experiment, a finely focused primary ion beam is rastered across the surface of a biological sample. This causes the sputtering of secondary ions from the sample surface, which are then analyzed by a mass spectrometer. The instrument can simultaneously detect multiple isotopes, enabling the creation of quantitative isotopic ratio maps. nih.gov

For studies involving this compound, MIMS could be used to visualize the precise location of the ¹⁵N label within cells after administration. This could reveal, for example, if the compound or its metabolites accumulate in specific organelles. The ability to image the ¹⁵N/¹⁴N ratio provides a direct measure of the incorporation of the labeled compound. cameca.comnih.govresearchgate.net

Illustrative Applications of MIMS/NanoSIMS:

| Research Area | Labeled Compound | Key Finding | Citations |

| Cell Biology | ¹⁵N-thymidine | Quantified stem cell division and metabolism by tracking DNA synthesis. cameca.comnih.gov | cameca.comnih.gov |

| Drug Distribution | ¹⁵N-labeled cisplatin | Showed colocalization with sulfur-rich structures in the nucleus and cytoplasm of cancer cells. rsc.org | rsc.org |

| Microbial Metabolism | ¹⁵N-ammonium | Revealed metabolic heterogeneity in bacterial populations at the single-cell level. nih.gov | nih.gov |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Identification and Imaging of 15N Labeled Cells

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed chemical information about the outermost layers of a sample. nih.govduke.eduresearchgate.netcarleton.edunih.goveag.com It uses a pulsed primary ion beam to desorb and ionize species from the sample surface. carleton.edueag.com The resulting secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratios are determined with high accuracy based on their flight time. carleton.edu

ToF-SIMS is particularly valuable for imaging the distribution of specific molecules, including isotopically labeled compounds, on a surface with high lateral resolution. duke.eduresearchgate.net In the context of ¹⁵N labeling, ToF-SIMS can be used to create images that map the location of ¹⁵N-containing fragments, thereby revealing the distribution of the labeled compound or its metabolites within cells or tissues. nih.govduke.edu This technique has been successfully used to distinguish between ¹⁵N-labeled and unlabeled cells. nih.gov

One of the strengths of ToF-SIMS is its ability to provide a full mass spectrum for each pixel in the image, allowing for retrospective analysis of the data. carleton.edu This means that images for any ion of interest can be generated after the initial data acquisition.

Research Highlights with ToF-SIMS:

Imaging Labeled Cells: Demonstrated the feasibility of detecting and localizing ¹⁵N-labeled cells with adequate mass and spatial resolution. nih.gov

Enhanced Protein Imaging: Utilized ¹⁵N-labeled proteins to unambiguously map their spatial distribution on micropatterned surfaces. duke.edu

Nutrient Distribution in Plants: Mapped the distribution of elements and isotopes in plant tissues. oup.com

Investigation of Fragmentation Patterns for Mechanistic Deductions

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool not only for quantification but also for elucidating the structure of molecules and the mechanisms of their reactions. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its chemical structure. By analyzing the fragments produced, one can deduce the original structure of the parent ion.

In the case of this compound, studying its fragmentation pattern can provide valuable information. When the ¹⁵N-labeled compound is analyzed by MS/MS, the mass of the fragments containing the nitrogen atom will be shifted by one mass unit compared to the unlabeled compound. This allows for the precise identification of nitrogen-containing fragments.

By comparing the fragmentation patterns of the labeled and unlabeled isoamyl nitrite, as well as their metabolites, researchers can deduce the structural changes that have occurred. This information is critical for identifying unknown metabolites and understanding the biochemical transformations the compound undergoes in a biological system. For instance, the analysis of the fragmentation of ¹⁵N-labeled derivatives has been used to determine site-specific isotopic enrichments in amino acids. researchgate.net

Other Spectroscopic Techniques

While mass spectrometry is a dominant tool, other spectroscopic techniques also play a role in the characterization of ¹⁵N-labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for determining the chemical environment of nitrogen atoms within a molecule. alfa-chemistry.comnih.govresearchgate.netacs.orgfu-berlin.desigmaaldrich.com The chemical shift of the ¹⁵N nucleus is sensitive to the surrounding electronic structure, providing detailed information about bonding and molecular structure. researchgate.netacs.org While ¹⁵N has a low natural abundance and is less sensitive than ¹H NMR, the use of ¹⁵N-labeled compounds significantly enhances the signal, making ¹⁵N NMR a feasible and informative analytical method. nih.govacs.org It has been used to characterize a variety of ¹⁵N-labeled compounds, from small molecules to large proteins. acs.orgfu-berlin.desigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds in a molecule. The substitution of ¹⁴N with ¹⁵N results in a predictable shift in the vibrational frequencies of the bonds involving the nitrogen atom, such as the N-O bond in the nitrite group. This isotopic shift can be used to confirm the presence of the ¹⁵N label and to study the bonding characteristics of the molecule. acs.org Comparing the IR spectra of labeled and unlabeled compounds can provide a basis for discussing the theory of vibrational frequencies. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy in ¹⁵N Isotopic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structures by measuring the absorption of infrared radiation by a sample. In isotopic labeling studies, FTIR can precisely detect the shifts in vibrational frequencies that occur upon isotopic substitution.

The substitution of a ¹⁴N atom with the heavier ¹⁵N isotope in isoamyl nitrite primarily affects the vibrational modes involving the nitrogen atom. According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the masses of the atoms involved. An increase in mass leads to a decrease in the vibrational frequency, a phenomenon known as an isotopic shift. This shift is most pronounced for vibrations where the isotopic atom has a large amplitude of motion.

For the nitrite group (-ONO), the key vibrational modes are the N=O asymmetric stretching, the N-O symmetric stretching, and the O-N-O bending vibrations. The introduction of ¹⁵N is expected to cause a noticeable redshift (a shift to lower wavenumbers) in these frequencies. Studies on simple inorganic nitrites, such as sodium nitrite (NaNO₂), have demonstrated that ¹⁵N substitution leads to significant shifts in the infrared active modes. For instance, an observed shift of approximately 21.7 cm⁻¹ has been reported for the ν₂ mode in NaNO₂ upon ¹⁵N labeling. cdnsciencepub.com

While a complete, experimentally verified FTIR spectrum of isoamyl nitrite-¹⁵N is not widely published, the expected shifts can be predicted based on the known spectrum of unlabeled isoamyl nitrite and the established effects of ¹⁵N substitution on the nitrite functional group. A time-resolved FTIR emission spectroscopy study on the photolysis of isoamyl nitrite has identified vibrational bands of the nascent NO fragment, though not of the parent molecule itself. arxiv.orgarxiv.orgaip.org However, general IR spectra of isoamyl nitrite are available and show characteristic absorptions for the nitrite group. thermofisher.comchemicalbook.comnih.gov

The table below outlines the principal infrared absorption bands for isoamyl nitrite and the predicted shifts for its ¹⁵N-labeled counterpart. The assignments are based on characteristic group frequencies and data from related compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) for Isoamyl Nitrite | Predicted Wavenumber (cm⁻¹) for Isoamyl Nitrite-¹⁵N | Predicted Isotopic Shift (cm⁻¹) |

| Asymmetric N=O Stretch (ν_as) | R-O-N=O | ~1650 - 1600 | Lower than ¹⁴N form | -15 to -30 |

| Symmetric N-O Stretch (ν_s) | R-O-N=O | ~1420 - 1340 | Lower than ¹⁴N form | -15 to -30 |

| O-N-O Bending (δ) | R-O-N=O | ~850 - 750 | Lower than ¹⁴N form | -10 to -25 |

| C-H Stretching (ν) | Alkyl Group | ~2960 - 2870 | No significant shift | ~0 |

| C-H Bending (δ) | Alkyl Group | ~1465 - 1370 | No significant shift | ~0 |

| C-O Stretching (ν) | Ester Group | ~1060 - 1000 | Minor shift possible due to coupling | < -5 |

Note: The predicted shifts are estimates based on theoretical principles and data from similar compounds. Actual experimental values may vary.

These isotopic shifts are invaluable for several reasons. They confirm the successful incorporation of the ¹⁵N label into the molecule. Furthermore, by analyzing the magnitude of the shifts for different vibrational modes, researchers can refine the assignment of spectral bands and gain a more detailed understanding of the potential energy surface of the molecule. This information is critical for theoretical calculations and for interpreting the results of more complex experiments, such as those involving chemical reactions or photolysis. arxiv.orgarxiv.org

Raman Spectroscopy (Cavity-Enhanced and Liquid-Phase) for In Situ Chemical Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is particularly well-suited for analyzing samples in aqueous solutions and for in-situ monitoring of chemical reactions.

In the context of isoamyl nitrite-¹⁵N, Raman spectroscopy can be used to detect the same fundamental vibrations as FTIR. The isotopic shifts observed in the Raman spectrum upon ¹⁵N substitution will be similar to those seen in the infrared spectrum, providing a corroborative method for characterizing the labeled compound. The symmetric vibrations of the nitrite group are typically strong in the Raman spectrum.

Liquid-Phase Raman Spectroscopy

In the liquid phase, Raman spectroscopy can be used for the direct, non-invasive analysis of isoamyl nitrite-¹⁵N. This is advantageous for monitoring the compound in solution or as part of a reaction mixture without the need for sample extraction or preparation. copernicus.org The technique allows for the quantification of analytes based on the intensity of the scattered light, which is directly proportional to the concentration of the scattering molecule. copernicus.org

Cavity-Enhanced Raman Spectroscopy (CERS)

For gas-phase analysis or for detecting trace amounts of a substance, Cavity-Enhanced Raman Spectroscopy (CERS) offers significantly improved sensitivity compared to conventional Raman spectroscopy. CERS achieves this enhancement by placing the sample inside a high-finesse optical cavity, which effectively increases the interaction length between the laser light and the sample.

CERS is particularly useful for in-situ chemical analysis of headspace gases. cdnsciencepub.comnih.gov For instance, in studies of the decomposition or reaction of isoamyl nitrite-¹⁵N, CERS could be employed to monitor the evolution of gaseous products, including any ¹⁵N-labeled nitrogen oxides (e.g., ¹⁵NO, ¹⁵N₂O), in real-time. cdnsciencepub.com The ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition) makes CERS a powerful tool for mechanistic studies. cdnsciencepub.comnih.gov

The table below summarizes the expected Raman active modes for isoamyl nitrite and the anticipated effects of ¹⁵N labeling.

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) for Isoamyl Nitrite | Predicted Raman Shift (cm⁻¹) for Isoamyl Nitrite-¹⁵N | Predicted Isotopic Shift (cm⁻¹) |

| Asymmetric N=O Stretch (ν_as) | R-O-N=O | ~1650 - 1600 | Lower than ¹⁴N form | -15 to -30 |

| Symmetric N-O Stretch (ν_s) | R-O-N=O | ~1420 - 1340 (Often strong) | Lower than ¹⁴N form | -15 to -30 |

| O-N-O Bending (δ) | R-O-N=O | ~850 - 750 | Lower than ¹⁴N form | -10 to -25 |

| C-H Stretching (ν) | Alkyl Group | ~2960 - 2870 | No significant shift | ~0 |

| C-H Bending (δ) | Alkyl Group | ~1465 - 1370 | No significant shift | ~0 |

Note: The predicted shifts are estimates based on theoretical principles and data from similar compounds. Actual experimental values may vary.

Elucidation of Reaction Mechanisms and Kinetics Using Isoamyl Nitrite 15n

Organic Reaction Mechanisms

The use of Isoamyl nitrite-15N allows for the precise tracking of the nitrogen atom originating from the nitrite (B80452) functional group, providing definitive evidence for proposed mechanistic steps.

Isoamyl nitrite is a common reagent used to generate the nitrosonium ion (NO⁺) in situ under acidic conditions, which is a key electrophile in nitrosation and diazotization reactions. scientificupdate.com The diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic chemistry, and the mechanism has been studied in detail using 15N-labeled reagents. scientificupdate.comacs.org

When this compound is used, the 15N label is incorporated directly into the resulting diazonium ion (Ar-N₂⁺). This allows for unambiguous characterization of the product and any subsequent intermediates. For example, in studies analogous to those using isoamyl nitrite, 15N-labeled sodium nitrite has been used to monitor the diazotization of aniline (B41778) in real-time using 15N Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org These experiments allow for the direct observation of the formation of the 15N-labeled diazonium salt intermediate. nih.govacs.org Further reactions of this intermediate can also be tracked, providing a complete picture of the reaction pathway. nih.gov

The utility of 15N labeling extends to other nitrosation reactions. For instance, the nitrosation of hydrazines to form azides can be studied mechanistically using 15N-labeled nitrosating agents. acs.org The position of the 15N label in the final azide (B81097) product, as determined by 15N NMR, can confirm whether the nitrosation occurred at the α- or β-nitrogen of the hydrazine, providing crucial details about the reaction pathway. acs.org

Table 1: Mechanistic Insights from 15N Labeling in Diazotization

| Mechanistic Question | Insight from this compound | Spectroscopic Method | References |

|---|---|---|---|

| Origin of Nitrogen Atoms | Confirms the diazonium group's nitrogen comes from the amine and the nitrite. | 15N NMR, Mass Spectrometry | nih.gov, scientificupdate.com |

| Intermediate Formation | Allows for direct detection and characterization of the 15N-labeled diazonium salt. | 15N NMR | nih.gov, acs.org |

Nitrite species, including alkyl nitrites like isoamyl nitrite, can participate in complex redox reactions. Isotopic labeling with 15N is essential for elucidating the mechanisms of these transformations, particularly in biological and environmental contexts where multiple nitrogen-containing species are present. researchgate.netroyalsocietypublishing.org

In chemical systems, 15N-labeled nitrite can be used to trace the formation of various nitrogen oxides and nitrosating agents. For example, studies using 15N-labeled nitrite (15NO₂⁻) have shown that it can react with species generated during nitric oxide (•NO) autoxidation to form both nitrated and nitrosated products. nih.gov The incorporation of the 15N label into these products provides direct evidence for the involvement of the initial nitrite in their formation, helping to establish the role of intermediates like dinitrogen trioxide (N₂O₃). researchgate.netnih.gov Such studies are critical for understanding how a single precursor like this compound can lead to a variety of products through different redox pathways.

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The measurement of a 15N-KIE, by comparing the reaction rate of a substrate using natural abundance isoamyl nitrite versus this compound, provides powerful evidence about the rate-determining step of a reaction.

A KIE value (klight/kheavy) greater than 1, known as a normal KIE, indicates that a bond to the isotopic atom is being broken or significantly weakened in the transition state of the rate-limiting step. wikipedia.orgcopernicus.org Conversely, an inverse KIE (a value less than 1) often suggests that a new bond is being formed at the isotopic center or that vibrational frequencies involving that atom increase in the transition state. copernicus.org For example, a large normal 15N-KIE was observed in the formation of rhodium carbenoids, indicating that N-N bond cleavage was part of the rate-determining step. uni-muenchen.de In the context of a reaction initiated by this compound, a significant 15N-KIE would implicate a process such as N-O bond cleavage or N-N bond formation in the slowest step of the mechanism. wikipedia.org

Investigation of Redox Mechanisms Involving Nitrite Species

Kinetic Studies and Intermediate Identification

Kinetic studies complemented by isotopic labeling provide a quantitative understanding of reaction mechanisms, allowing for the determination of rate-limiting steps and the direct observation of fleeting intermediates.

As discussed, the 15N kinetic isotope effect is a primary tool for identifying the rate-limiting step. wikipedia.org If a diazotization reaction using this compound exhibits a significant normal 15N-KIE, it strongly suggests that a step involving the nitrogen atom, such as the attack of the amine on the nitrosating agent or the subsequent loss of water to form the diazonium ion, is the slowest step in the sequence. researchgate.net In many soil ecosystems, the oxidation of ammonia (B1221849) to nitrite is the rate-limiting step in nitrification, a principle that is mirrored in the study of specific organic reactions. abdn.ac.uk By measuring the KIE, chemists can distinguish between competing mechanistic proposals and build a more accurate energy profile for the reaction.

One of the most powerful applications of this compound is in the identification and characterization of short-lived reaction intermediates. Because the 15N nucleus is NMR-active, intermediates that incorporate the label can be observed directly. researchgate.net

Hyperpolarized 15N NMR spectroscopy has been used to monitor diazotization reactions in real time, allowing for the detection of the 15N-labeled diazonium salt, which forms within seconds. nih.govacs.org This technique not only confirms the existence of the intermediate but also allows for the measurement of its properties, such as its spin-lattice relaxation time (T₁), providing further structural and environmental information. nih.gov

In addition to NMR, mass spectrometry is a crucial technique for detecting isotopically labeled species. rsc.org In a reaction mixture containing this compound, a transient intermediate incorporating the label will exhibit a mass shift of +1 compared to its unlabeled counterpart. This allows for its confident identification even at very low concentrations. For instance, in studies of the "CBT-Cys click reaction," 15N-labeling of a cysteine reactant was used to trace the origin of a nitrogen atom in the product and to intercept and verify the structure of a key reaction intermediate by mass spectrometry. rsc.org

Research Applications in Biological Systems

Nitrogen Metabolism and Biotransformation Pathways

Nitrogen Metabolism and Biotransformation Pathways

Stable isotope tracing with compounds like isoamyl nitrite-¹⁵N is instrumental in elucidating the metabolic fate of nitrogen in living organisms.

The administration of a ¹⁵N-labeled compound allows researchers to track the distribution and transformation of the labeled nitrogen throughout an organism. For instance, studies with ¹⁵N-labeled nitrate (B79036) in humans have shown that a significant portion is excreted in the urine as nitrate, while a smaller fraction is converted to ammonia (B1221849) or urea (B33335) and excreted in both urine and feces. nih.gov A similar approach with isoamyl nitrite-¹⁵N would enable the tracking of the ¹⁵N atom as it is metabolized, providing insights into its absorption, distribution, and excretion. This includes understanding how the body processes the nitrite (B80452) group and incorporates the nitrogen into various biological molecules.

In microbial ecosystems, ¹⁵N tracers are crucial for distinguishing between different nitrate and nitrite reduction pathways. These include denitrification (the conversion of nitrate to nitrogen gas), assimilatory reduction (the incorporation of nitrogen into biomass), and dissimilatory nitrate reduction to ammonium (B1175870) (DNRA). oup.com For example, ¹⁵N-labeled nitrate has been used in marine environments to determine which bacterial populations are actively taking up nitrate. oup.comwm.edu Using isoamyl nitrite-¹⁵N as the tracer would allow for the direct investigation of the fate of nitrite in these pathways.

A study on the gut microbiota demonstrated that when supplied with ¹⁵N-labeled nitrate, the primary metabolic pathway was DNRA, leading to the production of ¹⁵N-labeled ammonium and nitric oxide. sigmaaldrich.com This highlights the potential of using ¹⁵N-labeled nitrites to understand nitrogen transformations in complex microbial communities.

The table below illustrates the typical products of different nitrate and nitrite reduction pathways that can be traced using ¹⁵N-labeled substrates.

| Pathway | Starting Compound (Labeled) | Key Intermediate/Product (Labeled) | Final Product (Labeled) |

| Denitrification | ¹⁵NO₃⁻ / ¹⁵NO₂⁻ | ¹⁵NO | ¹⁵N₂O, ¹⁵N₂ |

| Assimilatory Reduction | ¹⁵NO₃⁻ / ¹⁵NO₂⁻ | ¹⁵NH₄⁺ | ¹⁵N-Amino Acids, ¹⁵N-Proteins |

| Dissimilatory Nitrate Reduction to Ammonium (DNRA) | ¹⁵NO₃⁻ | ¹⁵NO₂⁻ | ¹⁵NH₄⁺ |

This table is a generalized representation of nitrogen transformation pathways studied with ¹⁵N tracers.

While isoamyl nitrite-¹⁵N would not be a direct substrate for nitrogen fixation (the conversion of N₂ to ammonia), it is highly relevant for studying nitrification, the two-step process of ammonia oxidation to nitrite and then nitrate. By introducing isoamyl nitrite-¹⁵N, researchers could study the kinetics and mechanisms of the second step of nitrification, the oxidation of nitrite to nitrate, by tracing the appearance of ¹⁵N in the nitrate pool. nih.govfrontiersin.orgscu.edu.au

In studies of marine ecosystems, ¹⁵N-labeled ammonium is used to measure nitrification rates by tracking the production of ¹⁵N-nitrite and ¹⁵N-nitrate. nih.gov The use of ¹⁵N-labeled nitrite would provide a more direct measure of nitrite oxidation rates.

The ultimate goal of using isoamyl nitrite-¹⁵N as a tracer is to map where the ¹⁵N atom ends up in various biological molecules and tissues. This is often achieved using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For example, after administering a ¹⁵N-labeled compound, analysis of plasma, urine, and feces can reveal the presence of the ¹⁵N label in various metabolites. nih.govresearchgate.net Studies with ¹⁵N-labeled nitrosamines in rat hepatocytes have used mass spectrometry to search for the production of ¹⁵N-labeled nitrogen gas or other gaseous products. nih.gov A similar approach with isoamyl nitrite-¹⁵N could identify the full range of its metabolic products.

Enzymatic Reaction Mechanisms

¹⁵N-labeled substrates are invaluable for studying the mechanisms of enzymes involved in nitrogen metabolism, such as nitrite reductase. This enzyme catalyzes the reduction of nitrite to nitric oxide, a key step in denitrification. conicet.gov.ar

In studies of the purified nitrite reductase from Pseudomonas aeruginosa, researchers used ¹⁵N-labeled nitrite to investigate the reaction products. nih.gov They found that the enzyme produced ¹⁵N-labeled nitrous oxide (N₂O), and by using a combination of ¹⁵N-labeled nitrite and unlabeled nitric oxide, they could demonstrate that free nitric oxide was not an intermediate in the production of N₂O by this enzyme. nih.gov

Similarly, EPR spectroscopy studies on a copper-containing nitrite reductase from Sinorhizobium meliloti used ¹⁵N-labeled sodium nitrite to investigate the interaction between the substrate and the enzyme's copper center. conicet.gov.ar The use of the ¹⁵N isotope helped to confirm that the observed EPR signal was due to the interaction of nitric oxide with the copper center. conicet.gov.ar Using isoamyl nitrite-¹⁵N in such experiments could help to elucidate the specific interactions of this substrate with the active site of nitrite reductase and compare its reactivity to other nitrite sources.

The following table summarizes key findings from studies using ¹⁵N-labeled nitrites to investigate nitrite reductase.

| Organism | Enzyme | ¹⁵N-labeled Substrate | Key Finding |

| Pseudomonas aeruginosa | Nitrite Reductase (cytochrome c,d1) | [¹⁵N]nitrite | N₂O is produced directly from nitrite without free NO as an intermediate. nih.gov |

| Sinorhizobium meliloti | Copper-containing Nitrite Reductase | ¹⁵N-labeled sodium nitrite | Confirmed the formation of a Cu-NO species at the enzyme's active site. conicet.gov.ar |

| Denitrifying Bacteria | General | [¹⁵N]nitrite | ¹⁵N NMR studies showed that the N-N bond of a proposed intermediate (trioxodinitrate) is not preserved, suggesting nitroxyl (B88944) (HNO) as a possible intermediate in denitrification. nih.gov |

This table presents findings from studies using various ¹⁵N-labeled nitrites to infer the potential applications for Isoamyl nitrite-15N.

Enzymatic Reaction Mechanisms

Assessment of Nitroxyl (HNO) as a Reaction Intermediate

This compound serves as a crucial tool in the investigation of reaction mechanisms, particularly in identifying transient intermediates like nitroxyl (HNO). The photolysis of primary alkyl nitrites, including isoamyl nitrite, initially yields an alkoxy radical and nitric oxide (NO). These products can then react to form nitroxyl (HNO) and an aldehydic species. researchgate.net The formation of nitrous oxide (N₂O) is a key indicator of HNO, as it is produced through the self-reaction of nitroxyl. researchgate.net

In studies of denitrifying bacteria, ¹⁵N-labeled nitrite has been used to probe the pathway of denitrification. The production of ¹⁵N-enriched N₂O, even when the pool of a potential intermediate like trioxodinitrate is only weakly labeled, suggests that the pathways from nitrite and the proposed intermediate involve a common mononitrogen species. nih.gov This evidence points towards nitroxyl (HNO) as a likely intermediate, with the dimerization of nitroxyl being a proposed mechanism for N-N bond formation in denitrification. nih.gov The use of ¹⁵N-labeled compounds allows researchers to trace the nitrogen atoms and elucidate complex reaction pathways that would otherwise be difficult to observe. researchgate.netnih.gov

Cellular and Microbial Studies

The isotopic labeling of molecules with nitrogen-15 (B135050) (¹⁵N) has become an invaluable technique in cellular and microbial research. Isoamyl nitrite-¹⁵N, as a source of ¹⁵N, facilitates the tracing of nitrogen through various biological processes, offering detailed insights into metabolic activities at the single-cell level and within complex microbial communities.

Quantifying Single-Cell Microbial Activity and Substrate Utilization

A powerful technique for studying microbial activity at the single-cell level is the combination of stable isotope labeling with high-resolution imaging mass spectrometry, such as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry). springernature.comnih.gov By introducing a ¹⁵N-labeled substrate, such as that which can be derived from isoamyl nitrite-¹⁵N, into a microbial environment, researchers can track the incorporation of the heavy isotope into individual cells. nih.gov

This approach, often referred to as nanoSIP (nanoSIMS-based Stable Isotope Probing), allows for the quantification of net assimilation rates of the labeled substrate by single cells. springernature.com For instance, studies have successfully used ¹⁵N-labeled ammonium to measure microbial activity and population heterogeneity in continuous cultures. nih.gov The non-toxic nature of stable isotopes makes them ideal for studying living microorganisms without altering their metabolic processes. nih.gov This method provides a direct link between the metabolic function and the identity of individual microorganisms within a complex community. springernature.com

Metabolic Flux Analysis in Diverse Microbial Populations

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov The use of stable isotope tracers, particularly ¹³C and ¹⁵N, is central to MFA. medchemexpress.com By supplying a ¹⁵N-labeled substrate, derived from precursors like isoamyl nitrite-¹⁵N, to a microbial population, researchers can trace the path of the nitrogen isotope through various metabolic pathways. creative-proteomics.comalfa-chemistry.com

The labeling patterns of intracellular metabolites, such as amino acids and nucleotides, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. nih.gov This approach has been instrumental in understanding the distribution of nitrogen, identifying active metabolic pathways, and quantifying the flow of metabolites between different branches of the metabolic network in diverse microbial populations. osti.govethz.ch The simultaneous use of ¹³C and ¹⁵N tracers can provide a more comprehensive picture of both carbon and nitrogen metabolism. ethz.ch

Tracking 15N Labeled Cells in In Vitro Cultures and In Situ Tissues

The ability to track cells is fundamental to understanding processes like cell proliferation, migration, and differentiation. Labeling cells with stable isotopes such as ¹⁵N offers a powerful and non-invasive method for these studies. escholarship.orgresearchgate.net ¹⁵N can be incorporated into cellular components, including proteins and nucleic acids, through the metabolic processing of ¹⁵N-labeled precursors. silantes.com

Once labeled, these cells can be tracked in both in vitro cultures and in situ within tissues. nih.govresearchgate.net NanoSIMS imaging is a particularly effective technique for visualizing the distribution of ¹⁵N within subcellular structures at high spatial resolution. researchgate.net This has been demonstrated in studies tracking the uptake and internalization of ¹⁵N-labeled peptide vectors within HeLa cells. researchgate.net The use of stable isotopes avoids the chemical alterations and potential toxicity associated with larger fluorescent tags, providing a more accurate representation of the molecule's behavior. researchgate.net This methodology has broad applications, from studying protein synthesis and turnover to understanding the dynamics of microbial communities in their natural habitats. escholarship.orgosti.gov

Mechanistic Investigations of Microbial Denitrification Processes

Microbial denitrification is a critical process in the global nitrogen cycle, involving the stepwise reduction of nitrate (NO₃⁻) or nitrite (NO₂⁻) to gaseous nitrogen compounds like nitrous oxide (N₂O) and dinitrogen (N₂). thuenen.defrontiersin.org ¹⁵N-labeled compounds, including those synthesized using isoamyl nitrite-¹⁵N, are essential tools for elucidating the complex mechanisms of this pathway. tandfonline.combrandeis.edunih.gov

By using ¹⁵N-labeled nitrite or nitrate, researchers can trace the fate of nitrogen atoms through the various enzymatic steps of denitrification. tandfonline.comnih.gov These tracer studies have been instrumental in identifying key intermediates and understanding the regulation of the denitrification pathway. For example, experiments with ¹⁵N-labeled nitrite helped establish that nitrous oxide is a free obligatory intermediate in the denitrification process in Pseudomonas aeruginosa. nih.gov Furthermore, such studies have provided evidence against certain proposed intermediates, like trioxodinitrate, and supported the role of nitroxyl (HNO) in N-N bond formation. nih.gov The use of ¹⁵N tracers allows for the direct quantification of N₂ formation, a challenge due to the high atmospheric background of N₂. tandfonline.com These investigations are crucial for understanding nitrogen losses in various environments and for mitigating the emission of N₂O, a potent greenhouse gas. thuenen.de

Environmental Tracing and Fate Studies of Nitrogen Compounds

Nitrogen Cycling in Terrestrial Ecosystems: Soil and Plant Interactions

The intricate dance of nitrogen between soil and plants is fundamental to terrestrial ecosystem health. Labeled compounds, including those with the ¹⁵N isotope, are instrumental in deciphering these complex interactions.

Research has shown that a significant portion of ¹⁵N-labeled fertilizer can remain in the soil organic matter for extended periods. In one long-term study, between 13.7% and 19.0% of the applied ¹⁵N was still present in the soil organic matter after 21 years. pnas.org This sequestered nitrogen is gradually remineralized, becoming available for plant uptake or susceptible to loss through atmospheric pathways or leaching over many years. pnas.org

The application of manure alongside inorganic fertilizers has been found to enhance the synchronization between nitrogen supply and crop demand. researchgate.net This practice can lead to higher nitrogen use efficiency by crops and reduce nitrogen losses to the environment. researchgate.net For instance, in a wheat-maize rotation system, the combined use of manure and inorganic fertilizers resulted in a nitrogen use efficiency of 62% in wheat, compared to 50% with only inorganic fertilizers. researchgate.net

The introduction of ¹⁵N tracers allows for a more precise estimation of nitrogen use efficiency compared to traditional balance methods. researchgate.net It also helps in understanding the processes of nitrogen mineralization, immobilization, and remineralization by soil microbes. researchgate.net For example, studies have shown that the amount of immobilized ¹⁵N can be significantly greater in soils treated with both manure and inorganic fertilizers, indicating a more active microbial community. researchgate.net

The natural abundance of ¹⁵N in soils and plants can also provide insights into nitrogen cycling. nih.gov Foliar δ¹⁵N values are often correlated with soil nitrogen mineralization rates, with higher rates leading to an enrichment of ¹⁵N in the inorganic nitrogen pool and subsequently in plant tissues. nih.gov This is because processes like denitrification and leaching tend to remove the lighter ¹⁴N isotope, leaving the remaining nitrogen enriched in ¹⁵N. nih.gov

Table 1: Fate of ¹⁵N-labeled Fertilizer in Different Soil Management Systems

| Management System | Nitrogen Use Efficiency (Wheat) | ¹⁵N Remaining in Soil (0-100 cm) |

| Manure + NPK | 62% | 38% |

| NPK only | 50% | 45% |

| No Fertilizer | 13% | 88% |

This table is generated based on data from a 19-year wheat-maize experiment to illustrate the influence of soil management on nitrogen fate. researchgate.net

Nitrogen Dynamics in Aquatic Environments: Seawater, Freshwater, and Sediments

In aquatic ecosystems, ¹⁵N-labeled compounds are crucial for investigating the rates and pathways of nitrogen transformations. These studies are vital for understanding nutrient cycling, primary productivity, and the impacts of nitrogen pollution in oceans, lakes, and rivers.

The use of ¹⁵N-labeled substrates like ammonium (B1175870) and nitrate (B79036) allows researchers to trace their uptake and transformation by microbial communities. nih.govnih.gov For example, ¹⁵N-based DNA stable isotope probing has been employed to identify specific bacterial populations that utilize nitrate in marine environments. wm.edu This technique has revealed that various marine proteobacterial lineages are actively involved in nitrate uptake. wm.edu

¹⁵N-labeling experiments are particularly powerful for dissecting the contributions of different microbial processes to nitrogen loss, such as denitrification and anaerobic ammonium oxidation (anammox), in oxygen minimum zones (OMZs) of the ocean. nih.gov By adding ¹⁵N-labeled compounds and measuring the isotopic composition of the resulting dinitrogen gas (N₂), scientists can quantify the rates of these processes. nih.gov

The coupled measurement of nitrogen and oxygen isotopes in nitrate (δ¹⁵N and δ¹⁸O) provides additional insights into nitrogen sources and transformation processes in both seawater and freshwater. princeton.edu The denitrifier method, which converts nitrate to nitrous oxide (N₂O) for isotopic analysis, is a sensitive technique for these measurements. princeton.edu

Studies using ¹⁵N tracers have also demonstrated that both phytoplankton and bacterioplankton can simultaneously utilize the available nitrate pool in marine systems, highlighting the competition for this essential nutrient. wm.edu

Tracing the Environmental Fate and Impact of Agrochemicals

The use of ¹⁵N-labeled agrochemicals provides a direct means of tracking their movement, transformation, and ultimate fate in the environment. This is critical for assessing their efficiency and potential for environmental contamination.

Long-term experiments with ¹⁵N-labeled fertilizers have shown that a substantial portion of the applied nitrogen can be incorporated into the soil organic matter, with slow-release dynamics over decades. pnas.org For instance, 28 years after the application of ¹⁵N-labeled fertilizer, between 12% and 15% of the tracer was still found in the soil organic matter. pnas.org

These tracer studies also quantify the amount of nitrogen taken up by crops, lost through leaching, or emitted to the atmosphere. In a three-decade experiment, it was found that 61-65% of the applied fertilizer nitrogen was taken up by plants. pnas.org A smaller but significant fraction was lost through leaching. pnas.org

The management practices significantly influence the fate of agrochemicals. For example, the incorporation of straw can stimulate nitrogen retention in the soil and reduce losses. researchgate.net In contrast, excessive application of nitrogen fertilizers can lead to significant environmental losses. frontiersin.org

The ¹⁵N tracer technique is considered a more accurate method for determining nitrogen use efficiency (NUE) compared to the balance method. researchgate.net By directly measuring the amount of fertilizer-derived nitrogen in the plant, it provides a precise assessment of how efficiently the crop is utilizing the applied nutrient. researchgate.net

Quantification of Nitrous Oxide (N₂O) Emission Pathways in Environmental Systems

Nitrous oxide (N₂O) is a potent greenhouse gas, and understanding its sources and sinks is crucial for climate change mitigation. ¹⁵N tracer techniques are invaluable for quantifying the contributions of different microbial pathways to N₂O production in various ecosystems.

The main microbial processes responsible for N₂O emissions from soils are nitrification and denitrification. nih.gov By using substrates labeled with ¹⁵N, such as ¹⁵NH₄⁺ or ¹⁵NO₃⁻, researchers can distinguish the N₂O produced from each pathway. nih.gov For example, under unsaturated soil conditions, nitrification can be the dominant source of N₂O, while under saturated conditions, denitrification is the primary contributor. nih.gov

Recent advancements have led to the development of ¹⁵N tracing models that can simultaneously quantify multiple N₂O production pathways, including those associated with nitrification, denitrification, organic nitrogen oxidation, and codenitrification. lu.seresearchgate.netgu.se These models have revealed that heterotrophic processes related to organic nitrogen turnover can be the prevailing pathways for N₂O production in some soils. lu.seresearchgate.net

The isotopic composition of N₂O, including the site preference of the ¹⁵N atom within the N₂O molecule (¹⁵N-SP), provides further insights into its production and consumption pathways. uq.edu.aucopernicus.org Different formation processes result in distinct ¹⁵N-SP values, which can be used to trace the origin of the emitted N₂O. uq.edu.aucopernicus.org For instance, N₂O produced during nitrifier denitrification and heterotrophic denitrification has different ¹⁵N-SP ranges than N₂O from hydroxylamine (B1172632) oxidation. copernicus.org

Studies using ¹⁵N-labeled nitrite (B80452) have been instrumental in understanding the role of nitrite as an intermediate in denitrification and its reduction to N₂O. nih.gov These experiments have shown that N₂O is a free obligatory intermediate in the denitrification of nitrite to N₂ in some bacteria. nih.gov

Isotopic Analysis for Source Identification of Environmental Nitrogen Contaminants

The isotopic composition of nitrogen compounds, particularly nitrate, serves as a "fingerprint" that can be used to identify sources of environmental contamination. The use of ¹⁵N analysis is a widely applied technique for this purpose. nih.gov

Different sources of nitrogen typically have distinct δ¹⁵N values. For example, nitrate derived from synthetic fertilizers often has δ¹⁵N values close to atmospheric nitrogen (0‰), while nitrate from animal manure or sewage is generally enriched in ¹⁵N, with values typically ranging from +7‰ to +20‰. nih.govepa.gov

By analyzing the δ¹⁵N of nitrate in groundwater and surface water, it is possible to differentiate between pollution from agricultural fertilizers, septic systems, and industrial sources. iaea.orgatlantis-press.comresearchgate.net For instance, high δ¹⁵N values in groundwater nitrate can indicate contamination from manure or sewage. atlantis-press.com

The combined use of δ¹⁵N and δ¹⁸O of nitrate can provide even more robust source identification, as different sources and processes affect these two isotopes in predictable ways. researchgate.nettandfonline.com This dual-isotope approach can help to distinguish between different nitrogen sources and also to assess the extent of denitrification, which enriches both ¹⁵N and ¹⁸O in the residual nitrate.

In addition to nitrate, the isotopic analysis of other nitrogen compounds, such as ammonium, can contribute to source apportionment studies. researchgate.net The development of sensitive analytical methods allows for the determination of δ¹⁵N in various nitrogen pools in soil and water samples. researchgate.net

Table 2: Typical δ¹⁵N Ranges for Various Nitrogen Sources

| Nitrogen Source | Typical δ¹⁵N Range (‰) |

| Atmospheric Precipitation | -11 to +4 |

| Soil Organic Matter | +4 to +8 |

| Inorganic Fertilizers | -4 to +8 |

| Urban Sewage & Livestock Effluents | +7 to +20 |

This table provides a general guide to the isotopic signatures of common nitrogen sources. nih.gov Actual values can vary depending on specific conditions and processes.

Computational Chemistry and Theoretical Modeling of Isoamyl Nitrite 15n Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate reaction mechanisms of alkyl nitrites and related compounds. By applying DFT, researchers can model reaction pathways, identify transition states, and characterize intermediates, providing a detailed picture of the molecule's reactivity.

Theoretical calculations for related alkyl nitrates have demonstrated that DFT can effectively map out potential energy surfaces for various reaction channels, such as nucleophilic substitution (SN2) and elimination (E2). acs.org For instance, in reactions with nucleophiles like OH⁻, DFT calculations can predict the energetic favorability of an attack at the nitrogen center versus the carbon center. acs.org In the context of isoamyl nitrite-15N, DFT would be instrumental in modeling its decomposition pathways or its reactions with other molecules. The substitution with a 15N isotope, while not significantly altering the electronic potential energy surface, would produce noticeable shifts in the vibrational frequencies of the molecule and its intermediates. These calculated isotopic frequency shifts are crucial for interpreting experimental spectroscopic data, such as that from infrared (IR) or Raman spectroscopy, and confirming the identity of transient species.

Ab initio calculations, including time-dependent DFT (TD-DFT), have also been successfully applied to study the photodissociation dynamics of isoamyl nitrite (B80452). arxiv.orgaip.org These studies reveal that upon photoexcitation, the molecule undergoes rapid dissociation. arxiv.org DFT calculations can model the geometries of the molecule in its ground and excited states, helping to explain the observed product distributions and energy profiles. arxiv.orgaip.org For example, calculations on n-butyl nitrite and isoamyl nitrite showed only minor differences in the geometry of the main C–O–N=O chain, which aligns with experimental findings that their photodissociation dynamics are very similar. arxiv.orgaip.org

Furthermore, DFT is employed to understand the stability and bond-dissociation energies within energetic materials containing nitrate (B79036) ester groups. osti.gov Such calculations identify the weakest bond, or "trigger linkage," which governs the material's sensitivity. osti.gov For this compound, DFT could pinpoint the most likely bonds to break under thermal or photochemical stress, thereby predicting its initial steps of decomposition.

Table 1: Illustrative Data from DFT Calculations on Related Alkyl Nitrite/Nitrate Systems

| Calculation Type | System Studied | Finding | Reference |

|---|---|---|---|

| Reaction Pathway Analysis | Methyl/Ethyl Nitrate + OH⁻/F⁻ | E2-type elimination is enhanced for ethyl nitrate compared to methyl nitrate. | acs.org |

| Photodissociation Dynamics | n-Butyl Nitrite & Isoamyl Nitrite | The substitution of a methyl group has a minor effect on the photodissociation dynamics. | arxiv.orgaip.org |

| Thermochemistry | Alkyl Peroxy Radicals + NO | Reaction energies are relatively insensitive to the size of the alkyl group. | acs.org |

Quantum Mechanical Approaches for Electronic Structure and Reactivity Predictions

Beyond DFT, a range of quantum mechanical methods are utilized to predict the electronic structure and reactivity of alkyl nitrites. These approaches provide a fundamental understanding of the molecule's properties, such as its conformational preferences and its behavior as an electrophile or nucleophile.

The chemistry of alkyl nitrites presents interesting questions regarding the reactivity of the isoelectronic -N=O and >C=O groups. psu.edu Quantum mechanical theories, such as the Hard and Soft Acids and Bases (HSAB) principle and frontier molecular orbital (PMO) theory, have been applied to explain the observed reactivity patterns. psu.edursc.org For example, these theories attempt to rationalize why alkyl nitrites react readily with soft nucleophiles like amines but much more slowly with hard nucleophiles like the hydroxide (B78521) ion. psu.edu

High-level quantum mechanical calculations have been crucial in delineating the ambident reactivity of the nitrite ion, where a reaction can occur at either the nitrogen (N-attack) or the oxygen (O-attack). rsc.orgresearchgate.netrsc.org These studies have shown that factors such as neighboring functional groups can control the reaction's regioselectivity. For instance, calculations revealed that a nearby equatorial ester group can steer the reaction toward O-attack through secondary interactions with the incoming nucleophile. rsc.orgresearchgate.netrsc.org For this compound, these computational approaches could predict how its structure influences its reaction with various nucleophiles.

Theoretical studies on related molecules, such as fluorinated methyl nitrites, have used quantum methods to explore conformational space and electronic properties. scielo.org.ar Such calculations help predict the stability and geometry of different conformers (e.g., syn vs. anti) and how substituent effects influence the electronic structure. scielo.org.ar The application of these methods to this compound would yield valuable data on its bond lengths, bond angles, dipole moment, and the energies of its molecular orbitals, all of which are fundamental to understanding its chemical behavior. researchgate.net

Development and Application of Tracing Models for Nitrogen Dynamics in Complex Systems

The use of isotopically labeled compounds is a cornerstone of mechanistic studies in complex systems. Nitrogen-15 (B135050) tracing is a powerful technique for studying the nitrogen cycle, allowing researchers to follow nitrogen atoms through a network of interconnected reactions. wikipedia.org Isoamyl nitrite labeled with 15N serves as an ideal tracer for this purpose.

The core of this methodology lies in introducing a 15N-enriched compound into a system and tracking the appearance of the 15N label in other nitrogen-containing species over time. wikipedia.orgnih.gov This allows for the direct quantification of transformation rates between different nitrogen pools, a task that is impossible by merely measuring changes in the total concentration of the compounds. wikipedia.org

Numerical 15N-tracing models, such as Ntrace, have been developed to analyze the data from these experiments. researchgate.netthuenen.deplymouth.ac.uk These models consist of a conceptual framework of the nitrogen cycle, with defined pools (e.g., ammonium (B1175870), nitrite, nitrate, organic nitrogen) and the transformations that connect them (e.g., nitrification, denitrification, mineralization, immobilization). researchgate.netresearchgate.net The models use mathematical equations, often based on zero- or first-order kinetics, to describe the flux of nitrogen between pools. researchgate.net By fitting the model's output to the experimentally measured concentrations and 15N enrichments of each pool, it is possible to determine the gross rates of multiple, simultaneously occurring processes. nih.govcore.ac.uk

In a practical application, this compound could be used as a source of 15NO. For example, in the synthesis of labeled ruthenium nitrosyl porphyrins, 15N-labeled isoamyl nitrite was used to introduce the 15NO ligand. buffalo.edu In more complex environmental or biological systems, the introduction of this compound could help elucidate the pathways of nitrite conversion, its role in nitrosation reactions, or its contribution to the formation of nitrogen oxides. mdpi.com The development of reliable tracing models based on natural abundance stable isotopes is also an active area of research, aiming to study systems without the need for artificial labeling. thuenen.de

Table 2: Key Features of 15N Tracing Models

| Feature | Description | Relevance |

|---|---|---|

| Isotopic Labeling | A substrate, such as this compound, is artificially enriched with the 15N isotope. wikipedia.org | Allows for the direct linking of a product to its substrate via the isotopic signature. wikipedia.org |

| Conceptual N-Cycle | The model defines relevant nitrogen pools and the transformation pathways connecting them. researchgate.netresearchgate.net | Provides a framework to interpret the complex network of simultaneous nitrogen reactions. |

| Numerical Analysis | The model fits kinetic equations to the time-series data of 15N enrichment in different pools. nih.govcore.ac.uk | Quantifies gross transformation rates for specific processes (e.g., nitrification, denitrification). nih.gov |

| Process Distinction | Enables the separation of competing pathways, such as autotrophic vs. heterotrophic nitrification. thuenen.de | Increases the understanding of nitrogen dynamics by attributing production and consumption to specific pathways. core.ac.uk |

Future Directions and Emerging Research Avenues for Isoamyl Nitrite 15n Research

Development of Novel and Efficient 15N Isotopic Labeling Strategies

The cornerstone of any research involving isotopically labeled compounds is the ability to synthesize them efficiently and with high isotopic purity. Future research will likely focus on optimizing the synthesis of Isoamyl nitrite-15N.

A primary strategy for the synthesis of this compound involves the reaction of isoamyl alcohol with a 15N-labeled nitrosating agent. A common and efficient method for synthesizing unlabeled isoamyl nitrite (B80452) uses sodium nitrite and an acid to generate nitrous acid in situ, which then reacts with isoamyl alcohol. google.com To create the labeled compound, this procedure can be adapted by substituting standard sodium nitrite with its 15N-labeled counterpart, Sodium nitrite-¹⁵N. google.comisotope.com This precursor is commercially available and serves as a direct source of the heavy isotope. isotope.com

The general reaction is as follows: (CH₃)₂CHCH₂CH₂OH + Na¹⁵NO₂ + H⁺ → (CH₃)₂CHCH₂CH₂O¹⁵NO + H₂O + Na⁺

Future research in this area may focus on:

Improving Reaction Yield and Purity: Developing protocols that maximize the incorporation of the ¹⁵N isotope and simplify the purification of the final product. This could involve exploring different acid catalysts, reaction solvents, and temperature conditions to enhance efficiency and reduce waste. google.com

Alternative Labeling Precursors: Investigating other ¹⁵N-labeled starting materials besides sodium nitrite. While Na¹⁵NO₂ is a convenient source, research into other nitrosating agents like ¹⁵N-nitrosyl chloride (¹⁵NOCl) could offer alternative synthetic routes with different reaction kinetics or compatibility with specific substrates. wikipedia.org

Flow Chemistry Synthesis: Adapting the synthesis to continuous flow reactors. Flow chemistry can offer improved control over reaction parameters, leading to higher yields, better safety profiles for handling reactive intermediates, and easier scalability.